4-Ethylbenzaldehyde

Descripción

This compound has been reported in Medicago sativa, Ceratophyllum demersum, and other organisms with data available.

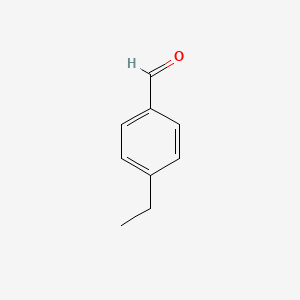

Structure

3D Structure

Propiedades

IUPAC Name |

4-ethylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O/c1-2-8-3-5-9(7-10)6-4-8/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNGNSVIICDLXHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0047080 | |

| Record name | 4-Ethylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless to pale yellow liquid with a sweet, bitter-almond odour | |

| Record name | 4-Ethylbenzaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/880/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

220.00 to 222.00 °C. @ 760.00 mm Hg | |

| Record name | 4-Ethylbenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032024 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |

| Record name | 4-Ethylbenzaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/880/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.980-1.000 | |

| Record name | 4-Ethylbenzaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/880/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

4748-78-1, 53951-50-1 | |

| Record name | 4-Ethylbenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4748-78-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethylbenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004748781 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzaldehyde, ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053951501 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzaldehyde, 4-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Ethylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.971 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-ETHYLBENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/289PPW3SG4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Ethylbenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032024 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

4-Ethylbenzaldehyde CAS number and molecular weight.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Ethylbenzaldehyde, a versatile aromatic aldehyde with applications spanning the fragrance, flavor, and pharmaceutical industries. This document details its chemical and physical properties, synthesis methodologies, key applications with a focus on its role in drug development, and relevant experimental protocols.

Core Chemical Identity

CAS Number: 4748-78-1[1][2][3][4][5][6][7][8][9]

Molecular Weight: 134.18 g/mol [1][2][3][4][6][10]

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a characteristic sweet, almond-like odor.[1][2] It is sparingly soluble in water but soluble in organic solvents such as ethanol and ether.[1]

| Property | Value | Reference |

| Molecular Formula | C9H10O | [1][7][8][9][11] |

| Density | 0.979 g/mL at 25 °C | [4][6] |

| Boiling Point | 221 °C | [4][6] |

| Flash Point | 92 °C (closed cup) | [4] |

| Refractive Index | n20/D 1.539 | [4][6] |

| Solubility in Water | 2.27 mg/mL (requires sonication) | [4] |

| Solubility in DMSO | 100 mg/mL (requires sonication) | [4] |

Synthesis of this compound

The synthesis of this compound can be achieved through several oxidative pathways. The two primary methods involve the oxidation of either 4-ethyltoluene or 4-ethylbenzyl alcohol.

Caption: Synthesis Pathways of this compound.

Applications in Research and Drug Development

While widely used in the fragrance and flavor industries, this compound also serves as a crucial intermediate in the synthesis of more complex molecules, including pharmaceutical agents.[1]

-

Pharmaceutical Intermediate: It is utilized in the synthesis of various organic compounds, contributing to the development of new drugs.[1]

-

Microwave-Assisted Synthesis: this compound has been employed in the microwave-assisted synthesis of 4,4′-diaminotriphenylmethanes, which are valuable for creating parallel libraries in drug discovery.[2][4]

-

Enzyme Inhibition Studies: The compound has been investigated for its inhibitory effects on enzymes like mushroom tyrosinase, serving as a model for competitive inhibition studies.[2][12]

-

Biological Activity Screening: Research has explored its biological properties, including potential antiviral and genotoxic effects, as well as its impact on organisms like the nematode Meloidogyne incognita and zebrafish.[13][14]

Experimental Protocols

Microwave-Assisted Synthesis of 4,4′-Diaminotriphenylmethanes

This protocol is a general representation based on the cited application.

Objective: To synthesize 4,4′-diaminotriphenylmethanes using this compound under microwave irradiation.

Materials:

-

This compound

-

Aniline or substituted anilines

-

Catalyst (e.g., an acid catalyst)

-

Solvent (a high-boiling point solvent suitable for microwave synthesis)

-

Microwave reactor

-

Standard laboratory glassware for workup and purification

Methodology:

-

In a microwave-safe reaction vessel, combine this compound (1 equivalent), the chosen aniline (2 equivalents), and the acid catalyst.

-

Add the appropriate solvent to the mixture.

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the mixture at a set temperature and for a specific duration, which needs to be optimized for the specific substrates.

-

After the reaction is complete, cool the vessel to room temperature.

-

Perform an aqueous workup to remove the catalyst and any water-soluble byproducts.

-

Extract the product with a suitable organic solvent.

-

Dry the organic layer over an anhydrous salt (e.g., sodium sulfate).

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product using column chromatography or recrystallization to obtain the pure 4,4′-diaminotriphenylmethane derivative.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | 4748-78-1 [chemicalbook.com]

- 3. synerzine.com [synerzine.com]

- 4. This compound 98% | 4748-78-1 [sigmaaldrich.com]

- 5. capotchem.com [capotchem.com]

- 6. This compound - Safety Data Sheet [chemicalbook.com]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. scbt.com [scbt.com]

- 9. Benzaldehyde, 4-ethyl- [webbook.nist.gov]

- 10. glpbio.com [glpbio.com]

- 11. sds.metasci.ca [sds.metasci.ca]

- 12. cenmed.com [cenmed.com]

- 13. This compound | 4748-78-1 | FE61822 | Biosynth [biosynth.com]

- 14. medchemexpress.com [medchemexpress.com]

Spectroscopic Profile of 4-Ethylbenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for 4-Ethylbenzaldehyde (C₉H₁₀O), a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR data for this compound are summarized below.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the aldehydic, aromatic, and ethyl protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.98 | Singlet | 1H | Aldehyde (-CHO) |

| 7.80 | Doublet | 2H | Aromatic (ortho to -CHO) |

| 7.40 | Doublet | 2H | Aromatic (ortho to -CH₂CH₃) |

| 2.75 | Quartet | 2H | Methylene (-CH₂) |

| 1.25 | Triplet | 3H | Methyl (-CH₃) |

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the different carbon environments within the this compound molecule.

| Chemical Shift (δ) ppm | Assignment |

| 192.5 | Aldehyde Carbonyl (C=O) |

| 152.0 | Aromatic (C-CH₂CH₃) |

| 134.5 | Aromatic (C-CHO) |

| 129.8 | Aromatic (CH, ortho to -CHO) |

| 129.5 | Aromatic (CH, ortho to -CH₂CH₃) |

| 29.2 | Methylene (-CH₂) |

| 15.1 | Methyl (-CH₃) |

Experimental Protocol for NMR Spectroscopy

The following is a typical protocol for obtaining high-resolution ¹H and ¹³C NMR spectra of liquid aromatic aldehydes like this compound.

Instrumentation:

-

A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm broadband probe.

Sample Preparation:

-

Approximately 10-20 mg of this compound is accurately weighed and dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

The solution is transferred to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-32

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-2 seconds

-

Spectral Width: 0-12 ppm

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Number of Scans: 512-2048 (due to the lower natural abundance of ¹³C)

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Spectral Width: 0-220 ppm

Data Processing:

-

The raw data (Free Induction Decay - FID) is Fourier transformed.

-

Phase and baseline corrections are applied.

-

Chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectroscopic Data

The IR spectrum of this compound shows characteristic absorption bands for the aldehyde and aromatic functionalities.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050-3000 | Medium | Aromatic C-H Stretch |

| 2970-2850 | Medium | Aliphatic C-H Stretch (ethyl group) |

| 2820, 2720 | Medium | Aldehyde C-H Stretch (Fermi resonance doublet) |

| 1705 | Strong | C=O Stretch (conjugated aldehyde) |

| 1605, 1575 | Medium-Strong | C=C Stretch (aromatic ring) |

| 830 | Strong | p-Disubstituted Benzene C-H Bend (out-of-plane) |

Experimental Protocol for FT-IR Spectroscopy

A common and convenient method for obtaining the IR spectrum of a liquid sample like this compound is Attenuated Total Reflectance (ATR) FT-IR.

Instrumentation:

-

A Fourier Transform Infrared (FT-IR) spectrometer equipped with a single-reflection diamond ATR accessory.

Sample Preparation:

-

Ensure the ATR crystal surface is clean by wiping it with a soft tissue dampened with a volatile solvent (e.g., isopropanol) and allowing it to dry completely.

-

A background spectrum of the clean, empty ATR crystal is collected.

-

A single drop of neat this compound is placed directly onto the center of the ATR crystal, ensuring complete coverage.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Processing:

-

The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

The ATR correction algorithm may be applied to the data.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio, providing information about the molecular weight and fragmentation pattern of the compound.

Mass Spectrometry Data

The electron ionization (EI) mass spectrum of this compound shows a prominent molecular ion peak and characteristic fragment ions.

| m/z | Relative Intensity (%) | Assignment |

| 134 | 95 | [M]⁺ (Molecular Ion) |

| 133 | 100 | [M-H]⁺ (Base Peak) |

| 105 | 55 | [M-CHO]⁺ or [C₇H₅O]⁺ |

| 91 | 50 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | 30 | [C₆H₅]⁺ (Phenyl ion) |

Experimental Protocol for GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for the analysis of volatile compounds like this compound.

Instrumentation:

-

A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source and a quadrupole mass analyzer.

Sample Preparation:

-

A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or hexane) at a concentration of approximately 100 µg/mL.

GC Parameters:

-

Injection Volume: 1 µL

-

Injector Temperature: 250 °C

-

Injection Mode: Split (e.g., 50:1 split ratio)

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a stationary phase like 5% phenyl polysiloxane).

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase to 250 °C at a rate of 10 °C/min.

-

Final hold: Hold at 250 °C for 5 minutes.

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Mass Range: m/z 40-400

Data Analysis:

-

The total ion chromatogram (TIC) is obtained to determine the retention time of this compound.

-

The mass spectrum corresponding to the chromatographic peak is extracted and analyzed for the molecular ion and fragmentation pattern.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

An In-depth Technical Guide to the Solubility Profile of 4-Ethylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-Ethylbenzaldehyde, a key aromatic aldehyde used in various industrial applications, including as a fragrance, flavoring agent, and an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Understanding its solubility in different solvents is crucial for its effective use in chemical reactions, formulation development, and quality control.

Introduction to this compound

This compound (CAS No: 4748-78-1) is a derivative of benzaldehyde with an ethyl group at the para position of the benzene ring.[2] It is a colorless to pale yellow liquid with a characteristic sweet, almond-like odor.[1][2] Its molecular structure, consisting of a polar aldehyde group and a nonpolar aromatic ring with an ethyl substituent, dictates its solubility behavior, generally adhering to the principle of "like dissolves like".[3][4]

Quantitative Solubility Data

| Solvent | Chemical Formula | Solubility | Temperature | Method | Notes |

| Water | H₂O | 2.27 mg/mL (16.92 mM)[5] | Not Specified | Not Specified | Requires sonication to dissolve[5] |

| Water | H₂O | 397.7 mg/L (~0.4 mg/mL)[6] | Not Specified | Not Specified | - |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 100 mg/mL (745.27 mM)[5] | Not Specified | Not Specified | Requires sonication to dissolve[5] |

| Ethanol | C₂H₅OH | Miscible[7] | Room Temperature | Not Specified | - |

| Alcohol | ROH | Soluble[8][][10] | Not Specified | Not Specified | General term, includes ethanol[8][][10] |

| Ether | (C₂H₅)₂O | Soluble[2] | Not Specified | Not Specified | - |

| Hexane | C₆H₁₄ | Soluble[3] | Not Specified | Not Specified | - |

| Xylene | C₈H₁₀ | Soluble[3] | Not Specified | Not Specified | - |

| Organic Solvents (General) | - | Soluble[7] | Not Specified | Not Specified | Also soluble in oils[7] |

Note on Discrepancies: There is a notable difference in the reported aqueous solubility values (2.27 mg/mL vs. ~0.4 mg/mL). This could be due to variations in experimental conditions such as temperature, pH, and the method of measurement (e.g., kinetic vs. thermodynamic solubility). Researchers should consider these factors when using this data.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the equilibrium solubility of this compound in a given solvent, based on the widely accepted shake-flask method. This protocol is fundamental in pharmaceutical and chemical research for obtaining reliable solubility data.

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected solvent (analytical grade)

-

Glass vials or flasks with airtight seals

-

Temperature-controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE, chemically inert)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to create a series of standard solutions with decreasing concentrations. These will be used to generate a calibration curve.

-

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed glass vial. The excess solid is crucial to ensure that equilibrium is reached and the solution becomes saturated.

-

Place the sealed vial in a temperature-controlled shaker and agitate for an extended period (typically 24-72 hours) to allow the system to reach equilibrium. The temperature should be maintained at the desired value for the solubility measurement.

-

-

Phase Separation:

-

After the incubation period, remove the vial from the shaker and let it stand to allow the undissolved solid to settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vial at a high speed.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a chemically inert syringe filter to remove any remaining solid particles.

-

-

Quantification of Solute:

-

Analyze the standard solutions using HPLC to generate a calibration curve by plotting the peak area against the concentration of each standard.

-

Dilute the filtered saturated solution with the solvent as necessary to bring its concentration within the range of the calibration curve.

-

Inject the diluted saturated solution into the HPLC system and record the peak area.

-

Use the calibration curve to determine the concentration of this compound in the diluted sample.

-

Calculate the concentration in the original saturated solution by accounting for the dilution factor.

-

-

Data Reporting:

-

The solubility is typically reported in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Caption: Workflow for determining equilibrium solubility via the shake-flask method.

References

- 1. glpbio.com [glpbio.com]

- 2. Page loading... [wap.guidechem.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]

- 5. ncert.nic.in [ncert.nic.in]

- 6. 4-ethyl benzaldehyde, 4748-78-1 [thegoodscentscompany.com]

- 7. This compound | C9H10O | CID 20861 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | 4748-78-1 [chemicalbook.com]

- 10. This compound CAS#: 4748-78-1 [m.chemicalbook.com]

An In-depth Technical Guide to the Basic Reactivity of the Aldehyde Group in 4-Ethylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethylbenzaldehyde, a substituted aromatic aldehyde, is a versatile intermediate in organic synthesis, finding applications in the pharmaceutical, fragrance, and agrochemical industries. The reactivity of this compound is primarily dictated by the aldehyde functional group, which is influenced by the electronic effects of the para-substituted ethyl group and the aromatic ring. This technical guide provides a comprehensive overview of the fundamental reactivity of the aldehyde group in this compound, focusing on key reaction classes including nucleophilic addition, oxidation, reduction, and condensation reactions. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to facilitate a deeper understanding and practical application of its chemistry.

Core Reactivity of the Aldehyde Group

The aldehyde group (-CHO) in this compound is characterized by a polarized carbon-oxygen double bond, rendering the carbonyl carbon electrophilic and susceptible to nucleophilic attack. The para-ethyl group, being weakly electron-donating, slightly modulates the reactivity of the aldehyde compared to unsubstituted benzaldehyde.

Key Reactions and Mechanisms

Nucleophilic Addition Reactions

Nucleophilic addition is the most fundamental reaction of the aldehyde group. A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate which is subsequently protonated to yield an alcohol.

Grignard reagents, potent carbon-based nucleophiles, readily add to the aldehyde group of this compound to form secondary alcohols. For instance, the reaction with methylmagnesium bromide yields 1-(4-ethylphenyl)ethanol.

Experimental Protocol: Grignard Reaction of this compound with Methylmagnesium Bromide (Representative)

This protocol is adapted from procedures for the reaction of benzaldehyde with Grignard reagents.

-

Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings (1.2 eq) are suspended in anhydrous diethyl ether. A solution of methyl bromide (1.1 eq) in anhydrous diethyl ether is added dropwise to initiate the formation of methylmagnesium bromide.

-

Reaction with Aldehyde: The solution of this compound (1.0 eq) in anhydrous diethyl ether is added dropwise to the freshly prepared Grignard reagent at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 1-2 hours.

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford 1-(4-ethylphenyl)ethanol.

Table 1: Quantitative Data for Grignard Reaction

| Reactant | Reagent | Product | Yield | Reference |

| This compound | Methylmagnesium bromide | 1-(4-ethylphenyl)ethanol | Data not available | [1] |

| Benzaldehyde | Ethylmagnesium bromide | 1-Phenyl-1-propanol | Not specified | N/A |

Logical Relationship of Grignard Reaction

Caption: Grignard reaction of this compound.

Oxidation

The aldehyde group of this compound can be readily oxidized to a carboxylic acid, 4-ethylbenzoic acid, using common oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid.

Experimental Protocol: Oxidation with Potassium Permanganate

This protocol is based on the oxidation of substituted benzaldehydes.[2][3]

-

Reaction Setup: this compound (1.0 eq) is dissolved in a suitable solvent such as acetone or a mixture of t-butanol and water.

-

Addition of Oxidant: A solution of potassium permanganate (approx. 2.0 eq) in water is added dropwise to the aldehyde solution with vigorous stirring. The reaction is exothermic and the temperature should be maintained below 30°C.

-

Reaction Monitoring: The reaction progress is monitored by the disappearance of the purple color of the permanganate ion.

-

Work-up: Once the reaction is complete, the manganese dioxide precipitate is removed by filtration. The filtrate is acidified with concentrated hydrochloric acid to precipitate the carboxylic acid.

-

Purification: The crude 4-ethylbenzoic acid is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent like ethanol/water.

Table 2: Quantitative Data for Oxidation

| Reactant | Reagent | Product | Yield | Reference |

| Substituted Benzaldehydes | KMnO₄ (Phase Transfer Catalysis) | Substituted Benzoic Acids | >90% | [2][3] |

Caption: Reduction of this compound to 4-ethylbenzyl alcohol.

Cannizzaro Reaction

Aromatic aldehydes lacking α-hydrogens, such as this compound, undergo a disproportionation reaction in the presence of a strong base (e.g., concentrated NaOH or KOH) to yield the corresponding primary alcohol and carboxylic acid salt. [4][5]This is known as the Cannizzaro reaction. [4]

Experimental Protocol: Cannizzaro Reaction

This protocol is adapted from the procedure for p-chlorobenzaldehyde.

-

Reaction Setup: A concentrated solution of potassium hydroxide (e.g., 11 M) is prepared in a round-bottom flask.

-

Addition of Aldehyde: this compound is added to the stirred base solution. The reaction is typically stirred at room temperature or gently heated to ensure completion.

-

Work-up and Separation: After the reaction is complete, the mixture is diluted with water and extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane) to separate the 4-ethylbenzyl alcohol. The aqueous layer, containing the potassium 4-ethylbenzoate, is then acidified with a strong acid (e.g., HCl) to precipitate the 4-ethylbenzoic acid.

-

Purification: Both the alcohol and the carboxylic acid can be purified by standard techniques such as distillation, recrystallization, or column chromatography.

Table 4: Quantitative Data for Cannizzaro Reaction

| Reactant | Reagent | Products | Yield | Reference |

| p-Chlorobenzaldehyde | KOH | p-Chlorobenzyl alcohol & p-Chlorobenzoic acid | 85% (crude) | N/A |

| Benzaldehyde | NaOH | Benzyl alcohol & Benzoic acid | Approx. 50% each (ideal) | [6] |

Caption: Perkin reaction for cinnamic acid synthesis.

Knoevenagel Condensation

The Knoevenagel condensation is a reaction between an aldehyde or ketone and a compound with an active methylene group (e.g., diethyl malonate), catalyzed by a weak base, to form a new carbon-carbon double bond.

Experimental Protocol: Knoevenagel Condensation with Diethyl Malonate

This protocol is adapted from the procedure for benzaldehyde.

[4]1. Reaction Setup: In a flask equipped with a Dean-Stark apparatus, this compound (1.0 eq), diethyl malonate (1.1 eq), and a catalytic amount of piperidine and acetic acid are dissolved in a solvent such as toluene or benzene. 2. Reaction: The mixture is heated to reflux, and the water formed during the reaction is azeotropically removed. The reaction is monitored by TLC. 3. Work-up: After completion, the reaction mixture is cooled and washed with water, dilute acid, and brine. The organic layer is dried over anhydrous sodium sulfate. 4. Purification: The solvent is removed under reduced pressure, and the resulting diethyl 2-(4-ethylbenzylidene)malonate is purified by vacuum distillation or column chromatography.

Table 6: Quantitative Data for Knoevenagel Condensation

| Reactant | Reagent | Catalyst | Product | Yield | Reference |

| Benzaldehyde | Diethyl malonate | Piperidine/Acetic Acid | Diethyl benzylidenemalonate | 89-91% | |

| Various aldehydes | Diethyl malonate | Immobilized Gelatine | Corresponding condensation products | 85-89% |

Knoevenagel Condensation Workflow

Caption: Workflow for Knoevenagel condensation.

Wittig Reaction

The Wittig reaction provides a versatile method for the synthesis of alkenes from aldehydes and ketones. It involves the reaction of an aldehyde with a phosphorus ylide (Wittig reagent). The use of a stabilized ylide, such as (carbethoxymethylene)triphenylphosphorane, with an aromatic aldehyde like this compound generally leads to the preferential formation of the (E)-alkene.

Experimental Protocol: Wittig Reaction with a Stabilized Ylide

This protocol is a general procedure for the Wittig reaction with stabilized ylides.

[8][9]1. Reaction Setup: In a round-bottom flask, this compound (1.0 eq) and (carbethoxymethylene)triphenylphosphorane (1.0-1.2 eq) are dissolved in a suitable solvent such as dichloromethane or toluene. 2. Reaction: The mixture is stirred at room temperature or heated to reflux until the reaction is complete, as indicated by TLC analysis. 3. Work-up: The solvent is removed under reduced pressure. The residue is triturated with a non-polar solvent (e.g., hexane or diethyl ether) to precipitate the triphenylphosphine oxide byproduct. 4. Purification: The filtrate is concentrated, and the crude ethyl 4-ethylcinnamate is purified by column chromatography or distillation.

Table 7: Quantitative Data for Wittig Reaction

| Reactant | Reagent | Product | Yield | Reference |

| Benzaldehyde | (Carbethoxymethylene)triphenylphosphorane | Ethyl trans-cinnamate | Excellent |

Wittig Reaction Mechanism

Caption: Mechanism of the Wittig reaction.

Conclusion

The aldehyde group in this compound exhibits a rich and versatile reactivity, making it a valuable synthon in organic chemistry. Its participation in nucleophilic additions, oxidations, reductions, and various named condensation reactions allows for the synthesis of a wide array of functionalized aromatic compounds. This guide has provided a detailed overview of these core reactions, complete with representative experimental protocols and quantitative data where available. The presented mechanistic diagrams and workflows offer a visual aid to understanding the transformations at a molecular level. For drug development professionals and researchers, a thorough understanding of this reactivity is crucial for the rational design and efficient synthesis of novel molecular entities. While specific quantitative data for every reaction of this compound is not always readily available, the provided information on analogous systems serves as a strong predictive tool for reaction outcomes and optimization.

References

- 1. Solved What are the products of a Grignard Reaction | Chegg.com [chegg.com]

- 2. research-advances.org [research-advances.org]

- 3. researchgate.net [researchgate.net]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. quora.com [quora.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. [PDF] Wittig Reaction Using a Stabilized Phosphorus Ylid: An Efficient and Stereoselective Synthesis of Ethyl trans-Cinnamate | Semantic Scholar [semanticscholar.org]

- 8. webassign.net [webassign.net]

- 9. www1.udel.edu [www1.udel.edu]

The Rising Therapeutic Potential of 4-Ethylbenzaldehyde Derivatives: A Technical Overview

For Immediate Release

Shanghai, China – November 18, 2025 – A comprehensive technical guide has been compiled, detailing the burgeoning biological activities of 4-ethylbenzaldehyde derivatives. This whitepaper, designed for researchers, scientists, and professionals in drug development, consolidates current research on the antimicrobial, anticancer, anti-inflammatory, and nematicidal properties of these compounds, presenting quantitative data, in-depth experimental methodologies, and visual representations of associated signaling pathways.

This compound, a key aromatic aldehyde, serves as a versatile scaffold for the synthesis of a variety of derivatives, including Schiff bases and thiosemicarbazones. These modifications have been shown to unlock a broad spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutic agents.

Key Biological Activities and Quantitative Data

Recent studies have highlighted the significant potential of this compound and its derivatives across several therapeutic areas.

Nematicidal Activity

This compound has demonstrated potent activity against plant-parasitic nematodes. Specifically, it has been shown to be effective against Meloidogyne incognita.

| Compound | Assay | Target Organism | Concentration/Dose | Result |

| This compound | Mortality Assay (48h) | Meloidogyne incognita J2 | LC50: 33 µg/mL | - |

| This compound | Mortality Assay (48h) | Meloidogyne incognita J2 | LC95: 88 µg/mL | - |

| This compound | Mortality Assay (48h) | Meloidogyne incognita J2 | 250 µg/mL | 100% mortality[1] |

| This compound | Egg Hatching Assay (48h) | Meloidogyne incognita | 150 µg/mL | 99% reduction in hatching rate[1] |

| This compound | Soil Fumigation | Meloidogyne incognita | 1 mL/liter | Complete inhibition of infection and reproduction[1] |

Anticancer Activity

While research on this compound derivatives is ongoing, studies on structurally similar thiosemicarbazones derived from ethoxybenzaldehydes provide strong indicative potential. These compounds have shown efficacy against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) |

| 4-Ethoxybenzaldehyde-N-piperidine-thiosemicarbazone (4-EBP) | MCF-7 (Breast Cancer) | 21.2 ± 0.1[2] |

| 4-Ethoxybenzaldehyde-N-piperidine-thiosemicarbazone (4-EBP) | HepG-2 (Liver Cancer) | 45.3 ± 0.1[2] |

Antimicrobial Activity

Schiff bases derived from benzaldehydes are known to possess significant antibacterial and antifungal properties. The following table includes data for a Schiff base derived from benzaldehyde as a representative example, highlighting the potential for this compound analogs.

| Compound | Microorganism | MIC (µg/mL) |

| Benzaldehyde-derived Schiff Base (PC1) | Escherichia coli | 62.5[3] |

| Benzaldehyde-derived Schiff Base (PC1) | Staphylococcus aureus | 62.5[3] |

| Benzaldehyde-derived Schiff Base (PC1) | Candida albicans | 250[3] |

Genotoxicity and Potential for Liver Damage

It is important to note that while demonstrating therapeutic potential, this compound has also been shown to have genotoxic effects and the potential for liver damage in zebrafish models. At a concentration of 11 mg/L, it caused severe fatty infiltration in the liver of zebrafish.[1] Furthermore, it significantly induced micronucleus formation in zebrafish at concentrations ranging from 2.75 to 11 mg/L.[1]

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of benzaldehyde derivatives are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response.

Benzaldehyde derivatives have been shown to inhibit the phosphorylation of IκB, which prevents the release and subsequent nuclear translocation of the NF-κB p65 subunit. This, in turn, downregulates the expression of pro-inflammatory genes like iNOS, COX-2, TNF-α, and IL-6.

Additionally, some benzaldehyde derivatives have been observed to suppress the phosphorylation of key proteins in the Mitogen-Activated Protein Kinase (MAPK) pathway, such as ERK, JNK, and p38. The inhibition of these pathways contributes to the overall anti-inflammatory effect.

Detailed Experimental Protocols

This whitepaper provides detailed methodologies for the key experiments cited, ensuring that researchers can replicate and build upon the findings.

Nematicidal Activity Assay (In Vitro)

This assay evaluates the direct toxicity of this compound to M. incognita second-stage juveniles (J2).

-

Nematode Preparation: M. incognita eggs are hatched in water to obtain fresh J2 juveniles.

-

Compound Preparation: A stock solution of this compound is prepared and serially diluted to obtain a range of test concentrations.

-

Assay Setup: In a multi-well plate, approximately 25 J2 juveniles are added to each well containing the different concentrations of the test compound. A control group with no compound is also included.

-

Incubation: The plates are incubated at approximately 27°C.

-

Data Collection: At 24, 48, and 72-hour intervals, the number of motile and immotile (dead) nematodes is counted under a stereoscopic microscope. A nematode is considered dead if it does not move when prodded with a fine needle.

-

Data Analysis: The percentage of mortality is calculated for each concentration, and the data is used to determine the LC50 and LC95 values.

Zebrafish Micronucleus Test for Genotoxicity

This in vivo assay is used to assess the genotoxic potential of a compound by detecting the formation of micronuclei in erythrocytes.

-

Exposure: Zebrafish embryos are exposed to a range of concentrations of this compound from 1-day post-fertilization (dpf) for a period of 72 hours.

-

Cell Isolation: At 4 dpf, the larvae are anesthetized. Whole larvae are then mechanically and enzymatically dissociated to create a single-cell suspension.

-

Slide Preparation: A drop of the cell suspension (or peripheral blood) is smeared onto a clean microscope slide and allowed to air dry.

-

Fixation and Staining: The slides are fixed in methanol and stained with a DNA-specific stain such as Giemsa or Acridine Orange to visualize the cell nuclei and micronuclei.

-

Microscopic Analysis: Under a high-power microscope, a predetermined number of erythrocytes (e.g., 1000-2000 per fish) are scored for the presence of micronuclei. Micronuclei are small, round, non-refractile bodies in the cytoplasm of the cells.

-

Data Analysis: The frequency of micronucleated erythrocytes is calculated for each treatment group and compared to the control group to determine the genotoxic effect.

MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to attach overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the this compound derivative and incubated for a specific duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is then incubated for 2-4 hours, during which viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals, resulting in a colored solution.

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each concentration compared to the untreated control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.

Broth Microdilution Method for Antimicrobial Activity (MIC Determination)

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Compound Dilution: A serial two-fold dilution of the this compound derivative is prepared in a liquid growth medium in the wells of a 96-well microtiter plate.

-

Inoculum Preparation: A standardized suspension of the target microorganism (bacteria or fungi) is prepared.

-

Inoculation: Each well containing the diluted compound is inoculated with the microbial suspension. A positive control (microorganism with no compound) and a negative control (medium only) are also included.

-

Incubation: The plate is incubated under conditions suitable for the growth of the microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: After incubation, the wells are visually inspected for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion

The derivatives of this compound represent a promising class of compounds with a diverse range of biological activities. The data and protocols presented in this technical guide provide a solid foundation for further research and development in the fields of antimicrobial, anticancer, and crop protection agents. Further investigation into the structure-activity relationships and mechanisms of action of these derivatives is warranted to fully unlock their therapeutic potential.

Contact: [Insert Contact Information for Researchers/Company]

References

4-Ethylbenzaldehyde: A Comprehensive Technical Guide to Safety, Handling, and Storage

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on the safe handling, storage, and disposal of 4-Ethylbenzaldehyde (CAS No. 4748-78-1). The information herein is intended for professionals in research, scientific, and drug development fields to ensure safe laboratory practices and mitigate potential hazards associated with this compound.

Chemical and Physical Properties

This compound is a combustible liquid that is harmful if swallowed.[1][2][3] It is important to be aware of its physical and chemical properties to handle it safely.

| Property | Value | Source |

| Molecular Formula | C9H10O | [2] |

| Molecular Weight | 134.18 g/mol | [2] |

| Physical State | Liquid | [2] |

| Boiling Point | 221 °C (430 °F) | [1][2] |

| Flash Point | 92 °C (198 °F) | [2][4] |

| Specific Gravity | 0.980 - 1.000 @ 25 °C | [4] |

| Refractive Index | 1.538 - 1.542 @ 20 °C | [4] |

| Solubility | Not miscible or difficult to mix in water. Soluble in alcohol. | [2] |

Toxicological Data

The primary hazards associated with this compound are acute oral toxicity and its combustible nature.[1][3] To the best of current knowledge, its chemical, physical, and toxicological properties have not been exhaustively investigated.[1]

| Endpoint | Value | Species | Method | Source |

| Acute Oral Toxicity (LD50) | 1900 mg/kg | Rat (males) | Not specified | [2] |

| Toxicity to Fish (LC50) | 23.49 mg/l - 96 h | Danio rerio (zebra fish) | OECD Test Guideline 203 | [1] |

| Genotoxicity (in vitro) | Negative | Human cells | BlueScreen Assay | [5] |

Skin contact may lead to inflammation characterized by itching, scaling, reddening, or blistering.[2] Eye contact can cause redness, pain, or severe eye damage.[2] Inhalation may result in irritation of the lungs and respiratory system.[2]

Fire and Explosion Hazards

This compound is a combustible liquid.[1][3]

| Hazard | Details | Source |

| Flash Point | 92 °C (198 °F) | [2][4] |

| Suitable Extinguishing Media | Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[2] For this substance, no limitations on extinguishing agents are given.[1] | |

| Specific Hazards | During a fire, irritating and highly toxic gases such as carbon monoxide (CO) and carbon dioxide (CO2) may be generated by thermal decomposition or combustion.[2][3] Containers may explode when heated.[3] | |

| Firefighting Precautions | Wear a self-contained breathing apparatus (SCBA) and full protective gear.[2][3] Remove containers from the danger zone and cool them with water.[1] Prevent fire extinguishing water from contaminating surface water or groundwater systems.[1] |

Experimental Protocols

OECD Test Guideline 203: Fish, Acute Toxicity Test

This test is designed to assess the acute toxicity of a substance to fish.[1][2]

Methodology: Fish are exposed to the test substance for a 96-hour period under either static or semi-static conditions.[1] Mortalities are recorded at 24, 48, 72, and 96 hours to determine the concentration that is lethal to 50% of the test organisms (LC50).[1] The test typically includes a range-finding phase with at least five concentrations and a control group.[1] For this compound, the LC50 in Zebra fish (Danio rerio) was determined to be 23.49 mg/l after 96 hours.[1]

BlueScreen Assay for Genotoxicity

The BlueScreen assay is a high-throughput in vitro test to assess the genotoxic potential of a substance.[5][6]

Methodology: The assay utilizes a genetically modified human cell line (derived from TK6 cells) that contains a reporter system linked to the GADD45a gene, which is involved in the cellular response to DNA damage.[4][7] If the test substance is genotoxic, it will induce the expression of the GADD45a gene, leading to the production of a luciferase enzyme.[4][6] The amount of light produced upon addition of a substrate is proportional to the genotoxic potential of the substance.[6] this compound was found to be negative for both cytotoxicity and genotoxicity in this assay, with and without metabolic activation.[5]

Safe Handling and Personal Protective Equipment (PPE)

Proper handling procedures and the use of appropriate personal protective equipment are crucial to minimize exposure and ensure safety.

General Handling Workflow

Caption: General workflow for handling this compound.

Personal Protective Equipment (PPE)

| Protection Type | Recommendation | Source |

| Eye/Face Protection | Wear chemical splash-resistant safety glasses or goggles with side protection. A face shield may be appropriate in some workplaces. | [2] |

| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure. | [3][6] |

| Respiratory Protection | Use a NIOSH or European Standard EN 149 approved respirator when necessary. | [6] |

First-Aid Measures

In case of exposure, follow these first-aid measures and seek medical attention.

| Exposure Route | First-Aid Procedure | Source |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor immediately. | [2] |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Obtain medical aid. | [2] |

| Skin Contact | Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse. Obtain medical aid. | [2] |

| Eye Contact | Immediately flush open eyes with running water for at least 15 minutes. Remove contact lenses if present and easy to do. Obtain medical aid. | [2] |

Accidental Release Measures

In the event of a spill, follow these procedures to contain and clean up the material safely.

-

Personal Precautions: Wear appropriate protective equipment and keep unprotected personnel away. Ensure adequate ventilation and remove all sources of ignition.[2]

-

Environmental Precautions: Do not let the product enter drains, other waterways, or soil.[2]

-

Containment and Cleanup: Prevent further leakage or spillage if safe to do so. Absorb the spill with inert material (e.g., sand, earth, vermiculite) and place it into a suitable, closed container for disposal.[2]

Storage and Disposal

Proper storage is essential to maintain the stability of this compound and prevent hazardous situations.

Storage Conditions

Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[2][3] Keep away from sources of ignition.[2][3] The substance is air-sensitive, so storage under an inert atmosphere is recommended.[3]

Storage Decision Diagram

Caption: Decision diagram for the safe storage of this compound.

Incompatible Materials

Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.[3]

Disposal

Dispose of this material and its container in accordance with local, regional, national, and international regulations.[2] It is recommended to contact a licensed professional waste disposal service.[8] Do not dispose of the unused product in drains or the environment.[2] Contaminated packaging should be disposed of as the unused product.[8]

References

- 1. biotecnologiebt.it [biotecnologiebt.it]

- 2. eurofins.com.au [eurofins.com.au]

- 3. Revision of the Fish Acute Toxicity Testing Guideline OECD 203 | ibacon GmbH [ibacon.com]

- 4. The BlueScreen HC assay to predict the genotoxic potential of fragrance materials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]

- 6. bmglabtech.com [bmglabtech.com]

- 7. x-cellr8.com [x-cellr8.com]

- 8. research.manchester.ac.uk [research.manchester.ac.uk]

In-depth Technical Guide: The Molecular Structure of 4-Ethylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethylbenzaldehyde is a significant aromatic aldehyde utilized in the fragrance, flavor, and pharmaceutical sectors. Its distinct chemical reactivity and physical characteristics are dictated by its molecular architecture, which features a benzene ring substituted with both an ethyl and a formyl group at the para position. This guide offers a comprehensive technical examination of the molecular structure of this compound, encompassing its physicochemical properties, spectroscopic profile, and detailed experimental procedures for its synthesis and analysis.

Molecular Structure and Properties

This compound, with the chemical formula C₉H₁₀O, is structured around a central benzene ring.[1][2] An ethyl group (-CH₂CH₃) is bonded to the fourth carbon of the ring, while a formyl (aldehyde) group (-CHO) is attached to the first carbon, a configuration also referred to as para-substitution.

Key Identifiers:

A summary of its principal physical and chemical properties is detailed in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₀O | [1][2] |

| Molecular Weight | 134.18 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Odor | Sweet, almond-like | [2] |

| Boiling Point | 221 °C | [4] |

| Density | 0.979 g/mL at 25 °C | [4] |

| Refractive Index (n20/D) | 1.539 | [4] |

| Flash Point | 92 °C | [2] |

| Solubility | Soluble in alcohol, ether; sparingly soluble in water | [2] |

Experimental Protocols

Synthesis of this compound by Oxidation of 4-Ethylbenzyl Alcohol

This protocol outlines a prevalent method for synthesizing this compound through the oxidation of 4-Ethylbenzyl alcohol.[5][6]

Materials:

-

4-Ethylbenzyl alcohol

-

Potassium permanganate (KMnO₄)

-

Toluene or Ethyl acetate (solvent)

-

Tetrabutylammonium bromide (TBAB) or another suitable phase transfer catalyst

-

10% aqueous sodium bicarbonate solution

-

Diethyl ether

-

Anhydrous sodium sulfate

-

2,4-Dinitrophenylhydrazine solution in HCl (for product characterization)

Procedure:

-

In a round-bottom flask fitted with a magnetic stirrer, dissolve 4-ethylbenzyl alcohol (0.1 mol) in 50 mL of toluene or ethyl acetate.

-

Add the phase transfer catalyst (e.g., TBAB, 0.01 mol) to the solution.

-

In a separate flask, dissolve potassium permanganate (0.5 mol) in 50 mL of water.

-

Gradually add the potassium permanganate solution to the vigorously stirred 4-ethylbenzyl alcohol solution at room temperature (approximately 30°C).

-

Continue to stir the mixture vigorously for about 30 minutes. Monitor the reaction's progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, separate the organic layer.

-

Perform three successive extractions of the aqueous layer with diethyl ether.

-

Combine all organic layers and wash with a 10% sodium bicarbonate solution to neutralize and remove any remaining oxidizing agent and acidic by-products.

-

Dry the combined organic layer with anhydrous sodium sulfate.

-

Filter the solution to remove the drying agent, and then remove the solvent using a rotary evaporator to obtain the crude this compound.

-

The product can be further purified by vacuum distillation.

-

Characterize the final product by forming its 2,4-dinitrophenylhydrazone derivative and measuring its melting point, in addition to spectroscopic analysis.[6]

Spectroscopic Analysis

Sample Preparation:

-

Accurately weigh 5-25 mg of purified this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃).

-

Transfer the resulting solution into a clean 5 mm NMR tube.

-

Ensure the solution is clear and free from any suspended particles; filter if necessary.

¹H NMR Spectroscopy Protocol:

-

Instrument: 400 MHz NMR Spectrometer

-

Solvent: CDCl₃

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm

-

Typical Parameters:

-

Pulse Program: Standard 1D proton

-

Number of Scans: 16-32

-

Relaxation Delay: 1.0 s

-

Acquisition Time: 4.0 s

-

¹³C NMR Spectroscopy Protocol:

-

Instrument: 100 MHz NMR Spectrometer

-

Solvent: CDCl₃

-

Reference: CDCl₃ at 77.16 ppm

-

Typical Parameters:

-

Pulse Program: Standard 1D carbon with proton decoupling

-

Number of Scans: ≥1024, depending on the sample concentration

-

Relaxation Delay: 2.0 s

-

Acquisition Time: 1.0-2.0 s

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Clean the ATR crystal surface thoroughly with a suitable solvent like isopropanol and wait for it to dry completely.

-

Apply a single drop of the neat this compound liquid directly onto the center of the ATR crystal.

-

If applicable, use the instrument's pressure clamp to apply gentle and even pressure, ensuring optimal contact between the sample and the crystal.

FTIR Spectroscopy Protocol:

-

Instrument: FTIR Spectrometer equipped with a diamond or germanium ATR accessory

-

Mode: Attenuated Total Reflectance (ATR)

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

Background: Before analyzing the sample, acquire a background spectrum of the clean, empty ATR crystal.

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

GC-MS Protocol:

-

Gas Chromatograph: Agilent 7890B or equivalent

-

Mass Spectrometer: Agilent 5977A MSD or equivalent

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar

-

Carrier Gas: Helium, with a constant flow rate of 1.0 mL/min

-

Inlet Temperature: 250 °C

-

Injection Volume: 1 µL (in splitless mode or with a high split ratio)

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes

-

Ramp: Increase at 10 °C/min to 250 °C

-

Hold: Maintain at 250 °C for 5 minutes

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 40-300

Spectroscopic Data and Interpretation

The molecular structure of this compound results in a distinctive spectroscopic fingerprint.

Table 2: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.96 | Singlet | 1H | Aldehyde proton (-CHO) |

| ~7.78 | Doublet | 2H | Aromatic protons ortho to -CHO |

| ~7.33 | Doublet | 2H | Aromatic protons meta to -CHO |

| ~2.73 | Quartet | 2H | Methylene protons (-CH₂-) of the ethyl group |

| ~1.26 | Triplet | 3H | Methyl protons (-CH₃) of the ethyl group |

Solvent: CDCl₃

Table 3: ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~192.0 | Aldehyde carbon (C=O) |

| ~152.0 | Aromatic carbon attached to the ethyl group |

| ~134.5 | Aromatic carbon attached to the aldehyde group |

| ~129.9 | Aromatic carbons ortho to the aldehyde group |

| ~129.7 | Aromatic carbons meta to the aldehyde group |

| ~29.1 | Methylene carbon (-CH₂-) of the ethyl group |

| ~15.2 | Methyl carbon (-CH₃) of the ethyl group |

Solvent: CDCl₃

Table 4: Key FTIR Absorption Bands of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2970, ~2870 | Medium | Aliphatic C-H stretch (ethyl group) |

| ~2820, ~2720 | Weak | Aldehyde C-H stretch (Fermi resonance doublet) |

| ~1700 | Strong | C=O stretch (conjugated aldehyde) |

| ~1605, ~1575 | Medium-Strong | Aromatic C=C stretch |

| ~830 | Strong | C-H out-of-plane bend (para-disubstituted benzene) |

Table 5: Mass Spectrometry Fragmentation Data of this compound

| m/z | Relative Intensity (%) | Assignment |

| 134 | ~95 | Molecular ion [M]⁺ |

| 133 | 100 | [M-H]⁺ |

| 105 | ~55 | [M-CHO]⁺ or [C₆H₅CH₂]⁺ |

| 91 | ~72 | [C₇H₇]⁺ (tropylium ion) |

| 77 | ~36 | [C₆H₅]⁺ (phenyl ion) |

Visualizations

Diagram 1: Synthesis Workflow of this compound

Caption: A simplified workflow for the synthesis of this compound.

Diagram 2: Structure-Spectroscopy Relationship of this compound

Caption: Key structural features and their corresponding spectroscopic signals.

Conclusion

This technical guide has presented a detailed examination of the molecular structure of this compound, substantiated by extensive data and robust experimental protocols. The information herein is designed to serve as a critical resource for researchers, scientists, and professionals engaged in drug development, fostering a more profound understanding and application of this vital chemical compound. The outlined methodologies for synthesis and analysis provide a solid practical basis for laboratory investigations involving this compound. The elucidated correlation between its molecular structure and spectroscopic characteristics is fundamental to its accurate identification and characterization.

References

Methodological & Application

Application Notes and Protocols: 4-Ethylbenzaldehyde in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 4-Ethylbenzaldehyde as a versatile building block in organic synthesis. It is intended to serve as a practical guide for researchers in academia and industry, particularly those involved in drug discovery and development.

Introduction

This compound is an aromatic aldehyde that serves as a valuable starting material for the synthesis of a diverse range of organic compounds. Its chemical structure, featuring a reactive aldehyde group and a para-substituted ethyl group on a benzene ring, allows for its participation in a variety of carbon-carbon bond-forming reactions. This makes it a key intermediate in the preparation of pharmaceuticals, agrochemicals, and fragrances.[1] The aldehyde functionality is susceptible to nucleophilic attack, enabling reactions such as aldol condensations and Wittig reactions, while the ethyl-substituted aromatic ring can influence the biological activity and physical properties of the resulting molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀O | [2] |

| Molecular Weight | 134.18 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Almond-like | [1] |

| Boiling Point | 221 °C | [3] |

| Density | 0.979 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.539 | [3] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol and ether. | [1] |

Applications in Organic Synthesis

This compound is a versatile reagent for the construction of more complex molecular architectures. Key applications include its use in Claisen-Schmidt condensations to form chalcones, and in Wittig and Horner-Wadsworth-Emmons reactions to produce stilbene derivatives. These product classes are of significant interest in medicinal chemistry due to their wide range of biological activities.

Claisen-Schmidt Condensation: Synthesis of Chalcones

The Claisen-Schmidt condensation is a reliable method for the synthesis of chalcones, which are α,β-unsaturated ketones.[4] This reaction involves the base-catalyzed condensation of an aromatic aldehyde with a ketone.[4] Chalcones are known to exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5][6]

The general workflow for a Claisen-Schmidt condensation reaction is depicted below.

Figure 1: General workflow for the synthesis of chalcones via Claisen-Schmidt condensation.

Experimental Protocol: Synthesis of (2E)-1-(4-chlorophenyl)-3-(4-ethylphenyl)prop-2-en-1-one

This protocol describes the synthesis of a 4-ethyl-substituted chalcone derivative.

Materials:

-

This compound

-

4'-Chloroacetophenone

-

Ethanol

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve 4'-chloroacetophenone (1.0 equivalent) in ethanol.

-

To this solution, add this compound (1.0 equivalent).

-

Slowly add an aqueous solution of sodium hydroxide (e.g., 10-40% w/v) dropwise to the stirred mixture at room temperature.

-

Continue stirring the reaction mixture at room temperature for several hours or until the reaction is complete (monitor by TLC).

-

After completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid.

-

Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified chalcone.

Expected Results: The reaction should yield the corresponding chalcone. Characterization by NMR and IR spectroscopy will confirm the formation of the α,β-unsaturated ketone system.

| Product | Yield | Melting Point | Spectroscopic Data |

| (2E)-1-(4-chlorophenyl)-3-(4-ethylphenyl)prop-2-en-1-one | Varies | Varies | ¹H NMR, ¹³C NMR, IR |

Wittig and Horner-Wadsworth-Emmons Reactions: Synthesis of Stilbene Derivatives

The Wittig reaction and its modification, the Horner-Wadsworth-Emmons (HWE) reaction, are powerful methods for the synthesis of alkenes from carbonyl compounds.[7][8] These reactions are particularly useful for preparing stilbene derivatives, which are compounds with two phenyl rings connected by a double bond. Stilbenes have attracted significant attention for their potential therapeutic applications, including anticancer and antioxidant activities. The HWE reaction often provides excellent E-selectivity for the resulting alkene.[9]

The logical relationship of the Wittig and Horner-Wadsworth-Emmons reactions is illustrated in the diagram below.

Figure 2: Pathways to stilbene derivatives from this compound.

Experimental Protocol: Synthesis of a 4-Ethylstilbene Derivative via Horner-Wadsworth-Emmons Reaction (General Procedure)

This protocol outlines a general procedure for the synthesis of a stilbene derivative from this compound using the Horner-Wadsworth-Emmons reaction.

Materials:

-

This compound

-

Diethyl benzylphosphonate (or a substituted derivative)

-

Sodium hydride (NaH) or other suitable base

-

Anhydrous tetrahydrofuran (THF) or other suitable solvent

-

Standard laboratory glassware for air-sensitive reactions

-

Magnetic stirrer

Procedure:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF.

-

To the THF, add sodium hydride (1.1 equivalents) as a mineral oil dispersion.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of diethyl benzylphosphonate (1.0 equivalent) in anhydrous THF to the stirred suspension.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phosphonate carbanion.

-

Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired stilbene derivative.

Expected Results: This reaction typically affords the (E)-stilbene derivative as the major product. The product should be characterized by NMR spectroscopy to confirm its structure and stereochemistry.

| Product | Yield | Isomer Ratio (E/Z) | Spectroscopic Data |

| 4-Ethylstilbene derivative | Varies | Predominantly E | ¹H NMR, ¹³C NMR, MS |

Biological Activity of Chalcones Derived from this compound

Chalcones synthesized from this compound are of interest for their potential biological activities. Chalcones have been reported to induce apoptosis (programmed cell death) in cancer cells through various signaling pathways. A common mechanism involves the generation of reactive oxygen species (ROS), which can lead to cellular stress and trigger apoptotic cascades.[10]

The diagram below illustrates a generalized signaling pathway for chalcone-induced apoptosis.

Figure 3: Simplified signaling pathway of chalcone-induced apoptosis.

Studies have shown that some chalcone derivatives can induce apoptosis in cancer cells by increasing the levels of reactive oxygen species (ROS).[10] This leads to mitochondrial dysfunction and the activation of initiator caspases such as caspase-9 (intrinsic pathway) and caspase-8 (extrinsic pathway).[10] Both pathways converge on the activation of the executioner caspase, caspase-3, which ultimately leads to the dismantling of the cell.[10]

Safety Information

This compound may cause irritation to the eyes, skin, and respiratory system.[1] It is important to handle this chemical in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its utility in the construction of biologically relevant scaffolds, such as chalcones and stilbenes, makes it an important starting material for researchers in drug discovery and development. The protocols provided in this document offer a starting point for the synthesis of various derivatives, and the information on the biological activity of these compounds highlights their potential for further investigation.

References

- 1. benchchem.com [benchchem.com]

- 2. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 3. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 9. Wittig-Horner Reaction [organic-chemistry.org]

- 10. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]